
N-(thiophen-2-yl(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(thiophen-2-yl(thiophen-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, also known as TFB-TM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a wide range of biological activities, including antitumor and anti-inflammatory effects. In
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Certain derivatives of benzenesulfonamide have shown significant potential as anticancer agents. For instance, compounds like N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides demonstrated marked anticancer activity against human colorectal carcinoma and cervix carcinoma cell lines (Karakuş et al., 2018).
Carbonic Anhydrase Inhibition : Some derivatives have been explored for their inhibitory potential against human carbonic anhydrase isoenzymes, which is significant for treating various disorders (Mishra et al., 2016).
Antimicrobial Properties : Sulfonamide derivatives have been studied for their potent antibacterial activities, making them candidates for developing new antibacterial agents (Abbasi et al., 2015).
Materials Science
Field-Effect Transistor Characteristics : Certain thiophene/phenylene co-oligomers like 1,4-bis{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}benzene have been used in semiconductors, showing n-type characteristics suitable for electronic applications (Hotta et al., 2009).
Photodynamic Therapy : Derivatives with high singlet oxygen quantum yields, such as certain zinc phthalocyanines substituted with benzenesulfonamide groups, have potential applications in photodynamic therapy for cancer treatment (Pişkin et al., 2020).
properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO2S3/c17-16(18,19)12-3-1-4-13(9-12)25(21,22)20-15(11-6-8-23-10-11)14-5-2-7-24-14/h1-10,15,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEMWUCMZHXAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2634777.png)

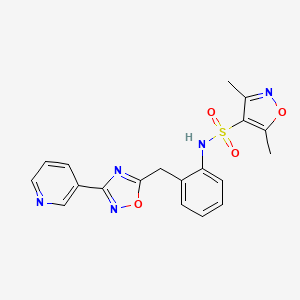
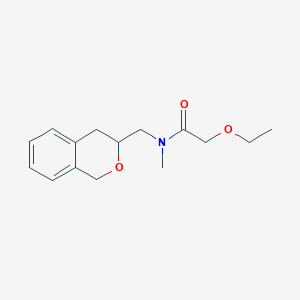
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-methylbenzamide](/img/structure/B2634784.png)

![N-{[3-(methanesulfonylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2634787.png)
![6-Isopropyl-2-(2-phenoxyacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2634789.png)
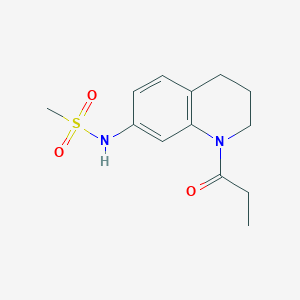
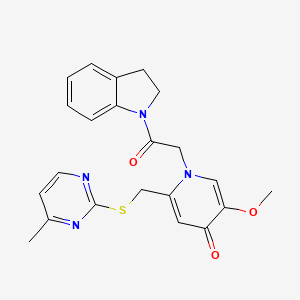
![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2634795.png)
![2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2634797.png)
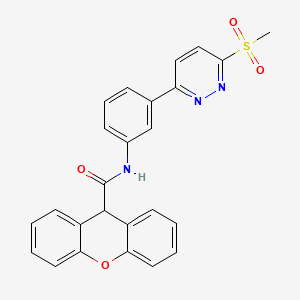
![methyl 2-(2,2-diphenylacetamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2634799.png)